Home > Products > Screening Compounds P22479 > Cholyldiglycylhistamine
Cholyldiglycylhistamine - 98584-68-0

Cholyldiglycylhistamine

Catalog Number: EVT-1542596
CAS Number: 98584-68-0
Molecular Formula: C33H53N5O6
Molecular Weight: 615.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Cholyldiglycylhistamine typically involves the coupling of cholic acid with glycine and histamine. The methods for synthesizing such compounds can vary significantly based on the desired purity and yield. Common synthetic routes may include:

  1. Peptide Coupling Reactions: Utilizing coupling agents such as carbodiimides to facilitate the formation of peptide bonds between amino acids and other functional groups.
  2. Solid-Phase Synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
  3. Liquid-Phase Synthesis: Involves traditional solution-phase reactions where reactants are mixed in a solvent under controlled conditions.

Technical details regarding these methods often include optimization of reaction conditions such as temperature, pH, and concentration of reagents to enhance yield and minimize by-products.

Molecular Structure Analysis

The molecular structure of Cholyldiglycylhistamine can be represented as follows:

  • Molecular Formula: C₁₈H₃₃N₃O₄
  • Molecular Weight: Approximately 357.48 g/mol

The structure features:

  • A steroid backbone from cholic acid.
  • Two glycine units linked via peptide bonds.
  • A histamine moiety contributing to its biological activity.

The three-dimensional conformation of the molecule is critical for its interaction with biological targets, particularly receptors involved in immune response and digestion.

Chemical Reactions Analysis

Cholyldiglycylhistamine can participate in various chemical reactions typical for peptide compounds:

  1. Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent amino acids.
  2. Acylation: The presence of free amino groups allows for acylation reactions, which can modify the compound's activity.
  3. Oxidation/Reduction: The histamine component may undergo oxidation or reduction reactions, influencing its reactivity and biological functions.

Technical details related to these reactions often involve studying reaction kinetics and mechanisms to understand how modifications affect the compound's stability and reactivity.

Mechanism of Action

The mechanism of action of Cholyldiglycylhistamine is primarily associated with its interaction with histamine receptors (H1, H2, H3, H4). Upon binding to these receptors:

  • It can modulate various physiological responses such as vasodilation, gastric acid secretion, and neurotransmission.
  • The compound may also influence immune responses by acting on mast cells and other immune cells that express histamine receptors.

Data supporting these mechanisms often include receptor binding studies and functional assays demonstrating changes in cellular responses upon exposure to Cholyldiglycylhistamine.

Physical and Chemical Properties Analysis

Cholyldiglycylhistamine exhibits several notable physical and chemical properties:

  • Solubility: Soluble in polar solvents such as water due to the presence of hydrophilic groups from glycine and histamine.
  • Stability: Stability can vary based on pH and temperature; it is generally more stable under neutral conditions.
  • Melting Point: Specific melting point data may vary depending on purity but typically falls within a defined range for similar compounds.

Relevant analyses often involve spectroscopic techniques (NMR, IR) to characterize the compound's structure and confirm purity.

Applications

Cholyldiglycylhistamine has potential applications in various scientific fields:

  1. Pharmaceutical Research: As a model compound for studying histamine-related pathways and developing new antihistamines or immunomodulators.
  2. Biochemical Studies: Investigating lipid metabolism pathways due to its cholic acid component.
  3. Nutraceuticals: Exploring its potential benefits in digestive health due to its bile acid properties.

Research into these applications continues to evolve as scientists explore the multifaceted roles of such compounds in health and disease management.

Introduction to Cholyldiglycylhistamine

Chemical Identity and Nomenclature

Cholyldiglycylhistamine (chemical formula: C~33~H~53~N~5~O~6~; CAS Registry Number: 98584-68-0) is systematically named according to IUPAC conventions as a modified cholic acid structure. The core steroid nucleus (5β-cholan-24-oic acid) retains the characteristic trihydroxy configuration at positions C-3, C-7, and C-12. The carboxylic acid moiety at C-24 undergoes conjugation with a synthetic diglycylhistamine spacer, replacing the typical amino acid taurine or glycine found in natural bile salts [5]. This modification yields a non-ionic compound with enhanced molecular weight compared to natural counterparts while preserving the amphiphilic properties essential for hepatobiliary transport [1] [3].

The compound's molecular weight (740 Da) positions it strategically between smaller naturally occurring bile acids and larger synthetic probes, making it particularly valuable for permeability studies. Structural characterization confirms the histamine radiolabel (¹²⁵I) attached to the imidazole ring enables precise tracking of biliary excretion kinetics. This radiolabeling approach facilitated sensitive detection in experimental models without altering the molecule's physicochemical behavior [1] [3].

Table 1: Chemical Identifiers for Cholyldiglycylhistamine

PropertyValue
Systematic NameN-[3α,7α,12α-Trihydroxy-24-cholanyl]-β-alanyl-glycylhistamine
CAS Registry Number98584-68-0
Molecular FormulaC~33~H~53~N~5~O~6~
Molecular Weight740 Da
Radiolabel Position¹²⁵I on histamine moiety
Chemical ClassificationBile acid-amino peptide conjugate

Historical Development and Discovery

The development of cholyldiglycylhistamine emerged from late 20th-century research efforts to understand molecular size thresholds in biliary excretion. In 1985, Mills and colleagues pioneered its synthesis as part of a systematic series of glycylhistamine-extended bile acids, including cholylglycylhistamine (MW 683 Da), cholyldiglycylhistamine (MW 740 Da), cholyltriglycylhistamine, and cholyltetraglycylhistamine (MW 854 Da). These compounds were specifically engineered to test the hypothesis that biliary permeability exhibits a molecular weight threshold effect [1] [3].

Initial experiments demonstrated that normal rats excreted over 80% of intravenously administered cholyldiglycylhistamine and larger analogs into bile within 30 minutes, contrasting sharply with the lower excretion (39.0 ± 0.7%) observed for the smaller cholylglycylhistamine. This suggested a critical molecular weight threshold between 683-740 Da for effective biliary retention. Researchers postulated that cholestatic conditions would alter this threshold, providing a functional assay for pathological permeability changes [1] [3].

The compound gained particular research significance when applied to investigate ethinyl estradiol (EE)-induced cholestasis. Seminal studies demonstrated that 7-day EE treatment in rats selectively reduced biliary excretion of cholyldiglycylhistamine (46.8 ± 9%) while minimally affecting the larger cholyltetraglycylhistamine (61.0 ± 2.5%). This differential effect provided compelling evidence for progressive permeability alterations in experimental cholestasis, establishing cholyldiglycylhistamine as a sensitive probe for detecting early bile canalicular barrier dysfunction [1] [4].

Structural Classification Within Bile Acid Derivatives

Cholyldiglycylhistamine belongs to a specialized category of synthetic bile acid conjugates distinguished by their non-natural peptide extensions. Unlike natural bile acid-amino acid conjugates (e.g., glycocholic acid - conjugation with glycine; taurocholic acid - conjugation with taurine), cholyldiglycylhistamine incorporates a histamine-containing oligopeptide spacer. This structural modification places it within a broader class of bile acid-oligopeptide hybrids designed as research tools rather than physiological components [1] [7].

Structurally, these derivatives maintain the cholanoid backbone but replace the typical C-24 amino acid conjugate with more complex structures. The diglycylhistamine extension serves multiple research purposes: 1) It provides a site for radioiodination (¹²⁵I on histamine) enabling tracer studies; 2) It increases molecular weight in a controlled manner to probe size-selective biliary excretion; and 3) It eliminates the anionic charge characteristic of natural bile salts, creating a non-ionic molecule that interacts differently with transport proteins and membranes [1] [4].

Table 2: Structural Comparison of Bile Acid Derivatives

CompoundConjugating GroupMolecular Weight (Da)Ionic CharacterPrimary Research Application
Glycocholic acidGlycine465.6AnionicNatural bile salt comparator [2] [8]
Taurocholic acidTaurine515.7AnionicHepatobiliary transport studies
CholylglycylhistamineGlycylhistamine683Non-ionicBaseline permeability probe [1]
CholyldiglycylhistamineDiglycylhistamine740Non-ionicCholestasis permeability marker [1] [3]
CholyltetraglycylhistamineTetraglycylhistamine854Non-ionicHigh MW permeability control [1]

The scientific significance of this structural class lies in its ability to differentiate between transport-mediated excretion (dominant for natural bile acids) and paracellular filtration (influencing larger synthetic derivatives). Research demonstrates that natural conjugated bile acids like glycocholic acid (MW 465.6 Da) primarily enter bile via active transport systems such as the canalicular bile salt export pump (BSEP). In contrast, synthetic derivatives exceeding approximately 650-700 Da rely more on molecular sieving properties of hepatocyte tight junctions, making their excretion sensitive to permeability alterations in cholestatic conditions [1] [4] [6].

Table 3: Biliary Excretion Patterns in Experimental Models

Experimental GroupCholyldiglycylhistamine Excretion (%)Cholyltetraglycylhistamine Excretion (%)Physiological Interpretation
Control (3-day)81.2 ± 1.881.7 ± 2.1Normal permeability
Vehicle Control (7-day)72.3 ± 3.073.5 ± 3.6Minor procedure effect
EE-treated (3-day)61.8 ± 2.561.9 ± 2.7Early cholestatic changes
EE-treated (7-day)46.8 ± 9.061.0 ± 2.5Selective permeability increase

The differential behavior of these synthetic analogs in ethinyl estradiol-treated rats provided the first functional evidence supporting the "increased permeability hypothesis" in hormonal cholestasis. The selective reduction in cholyldiglycylhistamine excretion (46.8 ± 9%) versus cholyltetraglycylhistamine (61.0 ± 2.5%) after 7-day EE treatment indicated a pathological shift in the functional molecular weight cutoff, likely resulting from tight junction dysregulation [1] [4]. This established cholyldiglycylhistamine as a uniquely sensitive probe for detecting early permeability changes preceding overt cholestasis.

Properties

CAS Number

98584-68-0

Product Name

Cholyldiglycylhistamine

IUPAC Name

(4R)-N-[2-[[2-[2-(1H-imidazol-5-yl)ethylamino]-2-oxoethyl]amino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

Molecular Formula

C33H53N5O6

Molecular Weight

615.8 g/mol

InChI

InChI=1S/C33H53N5O6/c1-19(4-7-28(42)36-17-30(44)37-16-29(43)35-11-9-21-15-34-18-38-21)23-5-6-24-31-25(14-27(41)33(23,24)3)32(2)10-8-22(39)12-20(32)13-26(31)40/h15,18-20,22-27,31,39-41H,4-14,16-17H2,1-3H3,(H,34,38)(H,35,43)(H,36,42)(H,37,44)/t19-,20+,22-,23-,24+,25+,26-,27+,31+,32+,33-/m1/s1

InChI Key

CYMOQRVLVAJWLY-DXUXSUHXSA-N

SMILES

CC(CCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C

Synonyms

C-(Gly)2-H
cholyldiglycylhistamine

Canonical SMILES

CC(CCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.